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Compound of Interest

Compound Name:
2,2',3,4,4',5,6,6'-

Octabromodiphenyl ether

CAS No.: 446255-54-5

Cat. No.: B1493883 Get Quote

A Technical Guide for Toxicologists and Analytical Chemists

Executive Summary: The CAS Conflict Resolved
In the high-precision field of environmental toxicology and pharmaceutical safety screening,

ambiguity is a liability. A persistent database error has caused confusion regarding the

Chemical Abstracts Service (CAS) registry number for BDE-204 (2,2',3,4,4',5,6,6'-
Octabromodiphenyl ether).

This guide establishes the following definitive standard:

CORRECT CAS for BDE-204:446255-54-5[1]

INCORRECT CAS (for BDE-204):117964-21-3[1][2][3][4]

Critical Note: CAS 117964-21-3 is frequently associated with BDE-197 (2,2',3,3',4,4',6,6'-

OctaBDE) or BDE-198 in legacy databases. Using this CAS number when sourcing BDE-204

standards will result in the acquisition of the wrong isomer, invalidating retention time markers

and toxicological assays.

Part 1: Structural Identity & Chemical Divergence
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The polybrominated diphenyl ether (PBDE) family consists of 209 congeners. The "Octa"

homolog group is particularly challenging due to the high number of isomers (12 possible

isomers) and steric hindrance.

BDE-204 (Target Analyte)
IUPAC Name: 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether[5][6][7]

CAS: 446255-54-5[1][6]

Substitution Pattern: This congener is characterized by four ortho-bromines (2,2',6,6').[6]

This high degree of ortho-substitution forces the two phenyl rings into a nearly perpendicular

orientation (dihedral angle ~90°), significantly reducing pi-stacking interactions with GC

stationary phases compared to non-ortho substituted congeners.

The "Imposter" Isomers (Associated with 117964-21-3)
The CAS 117964-21-3 is technically valid but refers to a different chemical entity depending on

the vendor database version:

BDE-197: 2,2',3,3',4,4',6,6'-OctaBDE (Also tetra-ortho substituted).[4][5][8]

BDE-198: 2,2',3,3',4,5,5',6-OctaBDE (Tri-ortho substituted).[6]

Impact on Research: If a researcher orders "CAS 117964-21-3" expecting BDE-204:

GC-MS Elution: The retention time will shift. BDE-198, having fewer ortho-bromines, is more

planar and typically elutes later than BDE-204 on non-polar columns (e.g., DB-5ms).

Toxicology: The steric bulk of BDE-204 affects its binding affinity to the Aryl Hydrocarbon

Receptor (AhR) and Thyroid Hormone Transport proteins (e.g., Transthyretin). Substituting

isomers renders SAR (Structure-Activity Relationship) data useless.

Part 2: Visualization of OctaBDE Hierarchy
The following diagram illustrates the structural relationships and the critical decision path for

identification.
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OctaBDE Identification
(C12H2Br8O)

Check Ortho Substitution
(Positions 2, 2', 6, 6')

Tetra-Ortho Substituted
(2,2',6,6' present)

4 Bromines

Tri-Ortho Substituted
(e.g., 2,2',6)

<4 Bromines

BDE-204
2,2',3,4,4',5,6,6'

CAS: 446255-54-5

Meta-Para Pattern A

BDE-197
2,2',3,3',4,4',6,6'

CAS: 117964-21-3

Meta-Para Pattern B

BDE-198
2,2',3,3',4,5,5',6

CAS: 117964-21-3 (Conflict)

Key Structural Diff:
Ring 1: 2,3,4,5,6 (Penta)

Ring 2: 2,4,6 (Tri)

Click to download full resolution via product page

Caption: Decision tree for distinguishing BDE-204 from common isomers associated with

conflicting CAS numbers.

Part 3: Analytical Protocol for Definitive Separation
To validate the presence of BDE-204 and distinguish it from BDE-197/198, the following High-

Resolution Gas Chromatography / Mass Spectrometry (HRGC/HRMS) protocol is

recommended.

Experimental Setup
Instrument: GC-MS (Magnetic Sector or Triple Quadrupole preferred for sensitivity).
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Ionization: Electron Capture Negative Ionization (ECNI) is superior to Electron Impact (EI) for

PBDEs due to the high electronegativity of bromine, yielding dominant [Br]- ions (m/z 79/81).

Column: 30m x 0.25mm x 0.10µm DB-5ms (or equivalent 5% phenyl methyl siloxane).

Note: A thin film (0.10µm) is crucial for eluting high-boiling OctaBDEs without excessive

thermal degradation.

Method Parameters
Parameter Setting Rationale

Injection Temp 280°C
Ensure complete volatilization

of high MW congeners.

Transfer Line 300°C
Prevent cold-spot

condensation of OctaBDEs.

Carrier Gas
Helium, 1.2 mL/min (Constant

Flow)

Maintains separation efficiency

during temp ramp.

Oven Program

110°C (1 min) → 40°C/min →

200°C → 4°C/min → 300°C

(15 min)

Slow ramp at the end

maximizes resolution of

isomers 197, 203, and 204.

Monitoring Ions
m/z 79, 81 (Bromine); m/z

486.6, 488.6 (Fragment)

Specific isotope clusters for

confirmation.

Identification Criteria (Self-Validating System)
Retention Time (RT): Under these conditions, elution order is typically BDE-197 < BDE-204 <

BDE-198.

Validation: You must run a certified reference standard of CAS 446255-54-5 (BDE-204)

alongside the sample.

Peak Symmetry: BDE-204 should exhibit a sharp, symmetrical peak. Tailing indicates active

sites in the liner (replace with deactivated glass wool liner).
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Ion Ratio: The ratio of m/z 79 to m/z 81 should be approximately 1.0 (natural abundance of

Br isotopes).

Part 4: Toxicological Implications for Drug
Development
While PBDEs are environmental contaminants, they are critical in ADME/Tox screening for

pharmaceutical candidates.

Endocrine Disruption Screening
BDE-204 is structurally similar to Thyroxine (T4). In drug safety profiling, researchers must

ensure that background contamination of BDE-204 in lab consumables (dust, plastics) does not

produce false positives in Thyroid Receptor (TR) assays.

Mechanism: BDE-204 competes with T4 for binding to Transthyretin (TTR), potentially

altering thyroid hormone homeostasis.

Why CAS Matters: BDE-204 (tetra-ortho) binds TTR differently than BDE-198 (tri-ortho) due

to the steric twist preventing planar alignment in the binding pocket. Using the wrong isomer

standard yields incorrect IC50 values.

Metabolic Stability
In metabolic stability assays (microsomal incubation), BDE-204 is highly resistant to

debromination compared to lower brominated congeners.

Protocol Check: If "BDE-204" rapidly degrades to Hepta-BDEs in your assay, verify the CAS.

You likely have a less sterically hindered isomer (like BDE-198) which is more susceptible to

enzymatic attack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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